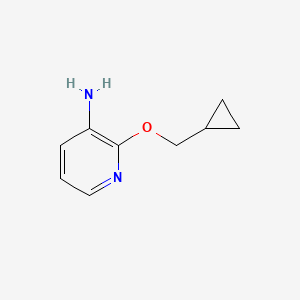
Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate
Overview
Description
Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate is a complex organic compound characterized by its bromine and sulfur atoms, as well as its multiple carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate typically involves multiple steps, starting with the appropriate precursors. One common method involves the reaction of dibromothiophene with carboxylic acid derivatives under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of dithiols or thioethers.
Substitution: Generation of substituted dithiine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. Biology: It serves as a tool in biochemical studies to understand sulfur metabolism in organisms. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,3-Dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylic acid: Similar structure but lacks the tetramethyl groups.
1,4-Dibromo-2,3,5,6-tetramethylbenzene: Similar bromine and methyl groups but different core structure.
Uniqueness: Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate stands out due to its combination of bromine, sulfur, and carboxylate groups, which confer unique chemical properties and reactivity compared to its similar counterparts.
Properties
IUPAC Name |
tetramethyl 2,3-dibromo-1,4-dithiine-2,3,5,6-tetracarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2O8S2/c1-19-7(15)5-6(8(16)20-2)24-12(14,10(18)22-4)11(13,23-5)9(17)21-3/h1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFVUXRTJJBEKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(C(S1)(C(=O)OC)Br)(C(=O)OC)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901133950 | |
| Record name | 2,3,5,6-Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiin-2,3,5,6-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94768-98-6 | |
| Record name | 2,3,5,6-Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiin-2,3,5,6-tetracarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94768-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiin-2,3,5,6-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


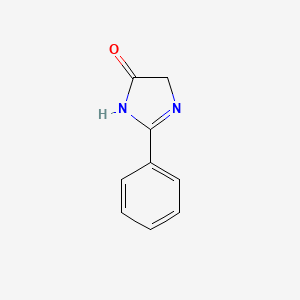
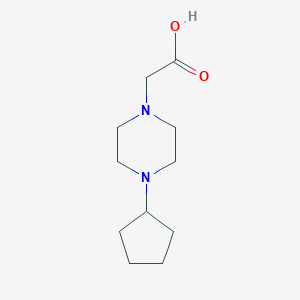
![7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B6612959.png)
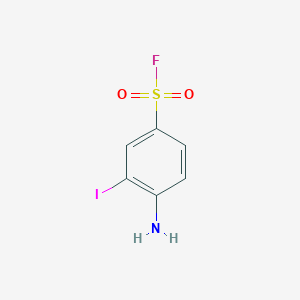
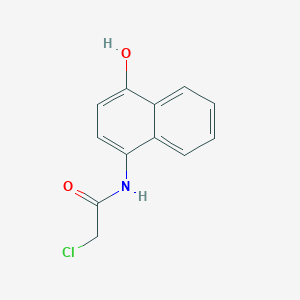
![4-[(2-Acetylhydrazinyl)carbonyl]benzoic acid](/img/structure/B6612984.png)
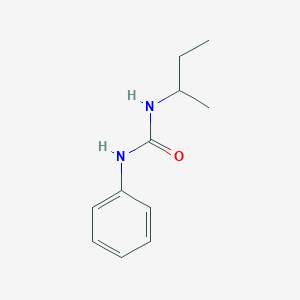
![3-[(2-Acetylhydrazinyl)carbonyl]benzoic acid](/img/structure/B6613002.png)

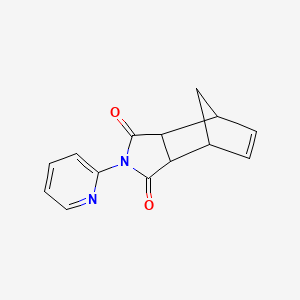

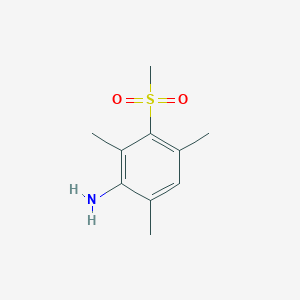
![2-[(2,4-Dimethylphenyl)thio]acetonitrile](/img/structure/B6613034.png)
